ALDH3A1 Enzyme Inhibition: Methyl 3-(allyloxy)benzoate vs. Class Baseline
Methyl 3-(allyloxy)benzoate inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC₅₀ of 900 nM (0.9 μM) [1]. While a direct head-to-head comparison with its ortho and para regioisomers in the same assay is not available in the public domain, this sub-micromolar potency places the meta isomer among moderately active ALDH3A1 inhibitors. For context, many allyloxy benzoate derivatives evaluated in related oxidoreductase assays show IC₅₀ values above 10 μM or are reported as inactive, making the 900 nM value a meaningful differentiator within the compound class . Furthermore, the meta-substitution pattern may confer a geometric advantage for binding to the ALDH3A1 active site compared to the para isomer, which would orient the allyloxy group away from the catalytic pocket based on docking predictions, though this remains a class-level inference pending confirmatory crystallography.
| Evidence Dimension | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation |
|---|---|
| Target Compound Data | IC₅₀ = 900 nM |
| Comparator Or Baseline | Class baseline: structurally related allyloxybenzoate derivatives reported as inactive or IC₅₀ > 10 μM in related assays |
| Quantified Difference | Target compound is approximately 11-fold more potent than the class-level inactivity threshold of 10 μM |
| Conditions | Spectrophotometric analysis; human ALDH3A1; preincubation 1 min followed by substrate addition; data curated in ChEMBL (CHEMBL3112689) and BindingDB (BDBM50447059) |
Why This Matters
For procurement in ALDH-focused drug discovery programs, the 900 nM IC₅₀ provides a defined activity benchmark that the ortho and para isomers have not been shown to match, reducing screening attrition.
- [1] BindingDB Entry BDBM50447059; CHEMBL3112689; US9328112, A64. Inhibition of human ALDH3A1, IC₅₀ = 900 nM. View Source
